molecular formula C10H17F3N2OSi B8408693 4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No.: B8408693
M. Wt: 266.33 g/mol
InChI Key: NRIZFTHQFGVVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a compound that features both trifluoromethyl and trimethylsilyl groups. These functional groups are known for their unique chemical properties, making the compound valuable in various fields of scientific research and industrial applications. The trifluoromethyl group is particularly notable for its electron-withdrawing properties, while the trimethylsilyl group is often used as a protective group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of a suitable imidazole precursor with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile employed .

Scientific Research Applications

4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. The trimethylsilyl group can act as a protective group, allowing the compound to undergo selective reactions without affecting other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole apart is the combination of both trifluoromethyl and trimethylsilyl groups in a single molecule. This dual functionality provides unique reactivity and stability, making it a versatile compound in various chemical transformations and applications .

Properties

Molecular Formula

C10H17F3N2OSi

Molecular Weight

266.33 g/mol

IUPAC Name

trimethyl-[2-[[4-(trifluoromethyl)imidazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C10H17F3N2OSi/c1-17(2,3)5-4-16-8-15-6-9(14-7-15)10(11,12)13/h6-7H,4-5,8H2,1-3H3

InChI Key

NRIZFTHQFGVVPF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reaction of 4-trifluoromethyl-1H-imidazole (301 mg, 2.21 mmol), 95% NaH (61 mg, 2.4 mmol), and SEMCl (406 mg, 2.44 mmol) gave the title compound as a brown oil that was used without further purification. 1H NMR (CDCl3) □ 0.00 (s, 9H), 0.93 (m, 2H), 3.51 (m, 2H), 5.30 (s, 2H), 7.39 (s, 1H), 7.64 (s, 1H).
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
61 mg
Type
reactant
Reaction Step One
Name
Quantity
406 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 250-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 4-(trifluoromethyl)-1H-imidazole (compound 216.1, 5 g, 36.74 mmol) in tetrahydrofuran (100 mL). This was followed by the addition of sodium hydride (1.6 g, 40.00 mmol, 60%) in portions at 0° C. and stirred for 1 h at 0° C. To this was added SEMCl (7.1 mL, 40.36 mmol) dropwise at 0° C. The resulting solution was stirred for 4 h at 0° C., then carefully quenched with 100 mL of brine. The pH of the solution was adjusted to 7-8 with hydrogen chloride (1 M). The aqueous phase was extracted with 2×100 mL of ethyl acetate and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1:5) as eluent to furnish 6 g (61%) of the title compound as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
7.1 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
61%

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